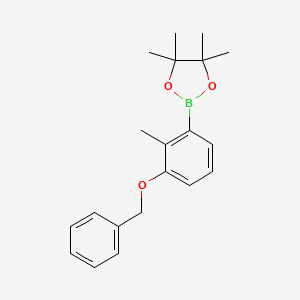
3-ベンジルオキシ-2-メチルフェニルボロン酸ピナコールエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyloxy-2-methylphenylboronic acid pinacol ester is a boronic acid derivative commonly used in scientific research and industrial applications due to its unique physical and chemical properties. This compound is particularly valuable in organic synthesis, especially in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
科学的研究の応用
3-Benzyloxy-2-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.
Biology: This compound is used in the development of boron-containing drugs and drug delivery systems.
Industry: It is employed in the synthesis of various biologically active compounds and materials.
作用機序
Target of Action
The primary target of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester, also known as a boronate ester, is the formation of carbon-carbon (C-C) bonds . This compound is used in metal-catalyzed C-C bond formation reactions, such as the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester moiety is transformed into other functional groups, leading to the formation of new C-C, C-O, C-N, C-X, or C-H bonds at stereogenic centers . This transformation can occur through either a stereoretentive or a stereoinvertive pathway .
Biochemical Pathways
The Suzuki–Miyaura (SM) coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .
Pharmacokinetics
It’s known that the compound’s stability and solubility can be influenced by the presence of certain salts . For instance, the compound can be converted to a mixture of the R-BF3K salt and pinacol under certain conditions .
Result of Action
The result of the compound’s action is the formation of new C-C bonds, which is a crucial step in many organic synthesis reactions . The compound’s ability to form these bonds under mild and functional group tolerant conditions makes it a valuable tool in the field of organic chemistry .
Action Environment
The action of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester can be influenced by environmental factors such as pH . The rate of hydrolysis of boronic pinacol esters, for instance, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of these environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester typically involves the reaction of 3-benzyloxy-2-methylphenylboronic acid with pinacol in the presence of a Lewis acid catalyst such as magnesium sulfate (MgSO4). The reaction conditions are generally mild, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and automated processes to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
3-Benzyloxy-2-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, often forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions include various substituted phenylboronic esters, phenols, and hydrocarbons, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
- 3-Amino-2-methylphenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
- 2-Aminophenylboronic acid pinacol ester
Uniqueness
3-Benzyloxy-2-methylphenylboronic acid pinacol ester is unique due to its benzyloxy substituent, which enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in complex organic synthesis and industrial applications.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-3-phenylmethoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-15-17(21-23-19(2,3)20(4,5)24-21)12-9-13-18(15)22-14-16-10-7-6-8-11-16/h6-13H,14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMJQTLMBOOCKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














